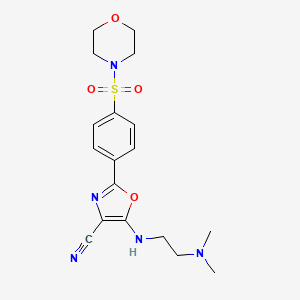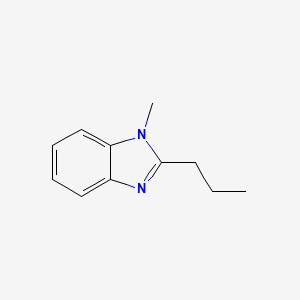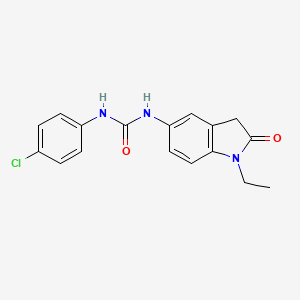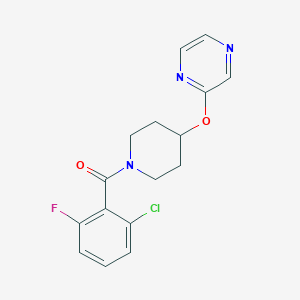![molecular formula C17H16FN5O2 B2906168 6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878733-66-5](/img/structure/B2906168.png)
6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a chemical compound with potential applications in scientific research. This compound is also known as "FTI-277" and has been the subject of numerous studies due to its unique properties.
Mechanism of Action
FTI-277 inhibits farnesyltransferase by binding to the active site of the enzyme. This binding prevents the transfer of farnesyl pyrophosphate to the C-terminal cysteine residue of the target protein, leading to its mislocalization and degradation. This disruption of protein localization and function ultimately leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
FTI-277 has been shown to have a significant effect on the growth and survival of cancer cells. It has been found to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. Additionally, FTI-277 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of FTI-277 is its specificity for farnesyltransferase. This specificity allows for targeted inhibition of specific signaling pathways involved in cancer cell growth and proliferation. However, one limitation of FTI-277 is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research involving FTI-277. One area of interest is the development of more potent and selective inhibitors of farnesyltransferase. Additionally, researchers are exploring the use of FTI-277 in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Finally, there is a growing interest in the use of FTI-277 in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Synthesis Methods
The synthesis of FTI-277 involves several steps, including the condensation of 2,4,7,8-tetramethylpurine with 2-fluorophenylglyoxal to form the intermediate 6-(2-fluorophenyl)-2,4,7,8-tetramethylimidazo[1,2-a]pyridine-3-carbaldehyde. This intermediate is then subjected to cyclization using potassium tert-butoxide to form the final product, 6-(2-fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione.
Scientific Research Applications
FTI-277 has been studied extensively for its potential applications in scientific research. It has been found to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins. This inhibition leads to the disruption of the signaling pathways involved in cell growth and proliferation, making FTI-277 a promising candidate for cancer research.
properties
IUPAC Name |
6-(2-fluorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-8-6-5-7-11(12)18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQCXJNPWMNDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydro-2H-chromen-2-yl-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2906087.png)
![N-(4-bromophenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2906091.png)
![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2906092.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2906093.png)


![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)

![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)


![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2906108.png)